2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

Sonogashira coupling Cross-coupling Building block

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS 1171919-83-7) is a heteroaromatic building block comprising a pyridine core substituted at the 2- and 3-positions with methoxy groups and at the 6-position with a trimethylsilyl (TMS)-protected ethynyl group. The molecular formula is C₁₂H₁₇NO₂Si, with a molecular weight of 235.35 g/mol.

Molecular Formula C12H17NO2Si
Molecular Weight 235.35 g/mol
CAS No. 1171919-83-7
Cat. No. B1452710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine
CAS1171919-83-7
Molecular FormulaC12H17NO2Si
Molecular Weight235.35 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)C#C[Si](C)(C)C)OC
InChIInChI=1S/C12H17NO2Si/c1-14-11-7-6-10(13-12(11)15-2)8-9-16(3,4)5/h6-7H,1-5H3
InChIKeyNWYWZFBARMYPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS 1171919-83-7) – Structural and Reactive Identity for Synthetic Procurement


2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS 1171919-83-7) is a heteroaromatic building block comprising a pyridine core substituted at the 2- and 3-positions with methoxy groups and at the 6-position with a trimethylsilyl (TMS)-protected ethynyl group . The molecular formula is C₁₂H₁₇NO₂Si, with a molecular weight of 235.35 g/mol . This compound is typically prepared via Pd/Cu-catalyzed Sonogashira coupling between 6-halo-2,3-dimethoxypyridine and trimethylsilylacetylene [1]. The TMS-ethynyl moiety serves as a latent terminal alkyne, enabling subsequent desilylation and further cross-coupling or cycloaddition reactions, while the dimethoxy substitution pattern modulates the electron density of the pyridine ring and influences its metal-coordinating ability [2].

Why Generic Substitution of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine Fails in Precision Synthesis


Although numerous (trimethylsilyl)ethynyl-substituted pyridines exist commercially, simple positional isomers (e.g., 2-, 3-, or 4-ethynylpyridine) and analogs lacking the 2,3-dimethoxy motif cannot substitute for 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine in applications requiring a specific electronic environment and metal-coordination geometry. The combination of the 6-ethynyl handle for linear extension and the adjacent methoxy groups creates a unique N,O-chelation scaffold that influences both the outcome of metal-catalyzed cross-couplings [1] and the properties of downstream materials. Substituting a generic 6-ethynylpyridine would result in a different electronic profile, potentially altering reaction yields, regioselectivity, or the photophysical and electrochemical characteristics of the final conjugated systems [2]. The quantitative evidence in Section 3 details these performance differences.

Quantitative Differentiation of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine Against Structurally Related Analogs


Sonogashira Coupling Yields: 2,3-Dimethoxy-6-ethynyl vs. Unsubstituted Pyridyl Ethynes

In Pd/Cu-catalyzed Sonogashira cross-coupling reactions, 6-ethynyl-2,3-dimethoxypyridine (the desilylated analog of the target compound) demonstrates superior coupling efficiency compared to unsubstituted 2-ethynylpyridine. A general methodology for alkynyl-substituted oligopyridines reports that the coupling of 6-bromo-2,3-dimethoxypyridine with trimethylsilylacetylene proceeds in high yield under mild conditions (ambient temperature, diisopropylamine), while analogous reactions with 2-bromopyridine often require more forcing conditions to achieve comparable yields [1]. This performance advantage is attributed to the electron-donating methoxy groups, which increase the nucleophilicity of the terminal alkyne and stabilize the transition state in the catalytic cycle [2].

Sonogashira coupling Cross-coupling Building block Pyridine

Regioselectivity Control in Metal-Catalyzed Transformations

The presence of both 2- and 3-methoxy substituents adjacent to the pyridine nitrogen creates a sterically and electronically defined coordination pocket. In metal-catalyzed cross-coupling reactions of (trimethylsilyl)ethynylpyridines with organometallic reagents, the 2,3-dimethoxy pattern can dictate regioselective activation of the C-H bond ortho to the nitrogen [1]. In contrast, analogs such as 2-((trimethylsilyl)ethynyl)pyridine or 3-((trimethylsilyl)ethynyl)pyridine lack this defined steric environment and can undergo non-selective or alternative reaction pathways (e.g., formation of binuclear Fe-Pd μ-pyridylvinylidene complexes as byproducts) [2]. This chelation effect is a key differentiator when the building block is used as a ligand precursor or in the assembly of metallosupramolecular architectures.

Regioselectivity Catalysis Pyridine C-H activation

Orthogonal Protection Strategy: TMS-Alkyne vs. Free Terminal Alkyne Stability and Handling

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine offers the TMS-protected alkyne as a key advantage over the free terminal alkyne (2,3-dimethoxy-6-ethynylpyridine). The TMS group significantly enhances air and moisture stability during storage and manipulation [1]. Free terminal alkynes are susceptible to oxidative Glaser-Hay homocoupling, which can lead to dimerization and reduced effective concentration. Vendor specifications indicate that the TMS-protected compound is stable under recommended storage conditions (room temperature, inert atmosphere), whereas the free alkyne typically requires more stringent cold storage to prevent degradation . The TMS group can be selectively removed under mild conditions (e.g., K₂CO₃ in methanol) when the terminal alkyne is needed for subsequent reactions [1].

Protecting group Stability Alkyne Handling

Electronic Modulation of the Pyridine Ring for Downstream Conjugation

The 2,3-dimethoxy substitution pattern exerts a strong electron-donating effect on the pyridine ring, which is critical for tuning the HOMO-LUMO gap in extended π-conjugated systems. In alkynyl-bridged oligopyridine and organometallic complexes, the electron-rich pyridine core influences the photophysical properties, including absorption and emission wavelengths [1]. While direct comparative photophysical data for this specific compound versus its analogs is not available in the primary literature, it is well-established that the number and position of methoxy groups on a pyridine ring significantly alter its electronic character [2]. For example, the 2,3-dimethoxy substitution pattern yields a distinct electrochemical oxidation potential and coordination geometry compared to 2,6-dimethoxy or 3,4-dimethoxy analogs, which is crucial for applications in dye-sensitized solar cells, OLEDs, and luminescent probes.

Electronic effects Conjugation Materials science Optoelectronics

High-Value Application Scenarios for 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine in Research and Industry


Synthesis of Functionalized Oligopyridine Ligands for Coordination Chemistry and Catalysis

This compound serves as a key precursor for the synthesis of alkynyl-bridged bipyridine and terpyridine ligands. The TMS-ethynyl group can be deprotected to reveal a terminal alkyne, which can then be coupled with halogenated heterocycles via Sonogashira or Cadiot-Chodkiewicz reactions to construct extended, conjugated ligand frameworks [1]. The resulting ligands form stable complexes with transition metals (e.g., Ru, Ir, Cu), which are used in photocatalytic water splitting, CO₂ reduction, and organic light-emitting diodes (OLEDs).

Precursor to σ-Alkynyl Metal Complexes for Organometallic Research

As demonstrated in the literature, (trimethylsilyl)ethynylpyridines are valuable precursors for the synthesis of σ-alkynyl iron and other transition metal complexes [2]. The TMS group can be removed in situ or prior to metalation to generate the reactive terminal ethynylpyridine ligand. The 2,3-dimethoxy substitution on the pyridine ring enhances the stability of the resulting metal-alkynyl complexes and can influence their redox properties, making them interesting targets for fundamental studies in organometallic chemistry and potential applications in molecular electronics.

Building Block for Bioactive Molecules via Click Chemistry

After desilylation, the terminal alkyne functionality of 2,3-Dimethoxy-6-ethynylpyridine can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions to generate 1,2,3-triazole-linked conjugates. The dimethoxypyridine core is a known pharmacophore in various bioactive compounds, including kinase inhibitors and autophagy modulators [3]. This building block allows for the modular assembly of compound libraries for drug discovery and chemical biology applications, enabling the rapid exploration of structure-activity relationships (SAR).

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